molecular formula C19H22N2O4S B2994201 4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 922105-28-0

4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2994201
CAS No.: 922105-28-0
M. Wt: 374.46
InChI Key: RULWNGBTESMIMP-UHFFFAOYSA-N
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Description

4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a chemical compound with the molecular formula C20H24N2O4S and a molecular weight of 388.5 g/mol . Its structure features a tetrahydroquinoline core, a privileged scaffold in medicinal chemistry, substituted with a benzenesulfonamide group. The tetrahydroquinoline motif is a common feature in compounds with reported biological activity, and derivatives of this structural class are investigated in various research areas, including for the nervous system and as immunomodulators . The integration of the sulfonamide functional group is of particular interest due to its prevalence in molecules that interact with biological targets. This combination of structural features makes this compound a valuable building block for researchers in drug discovery and chemical biology. It is suited for use in library synthesis, high-throughput screening, and structure-activity relationship (SAR) studies to explore its potential interactions with enzymes and receptors. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-ethoxy-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-3-21-18-11-6-15(13-14(18)5-12-19(21)22)20-26(23,24)17-9-7-16(8-10-17)25-4-2/h6-11,13,20H,3-5,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULWNGBTESMIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a sulfonamide functional group and a tetrahydroquinoline derivative. This compound has garnered interest due to its potential therapeutic applications, particularly in modulating biological pathways relevant to various diseases.

Chemical Structure and Properties

The molecular formula of this compound includes an ethoxy group and a sulfonamide linkage. The presence of the tetrahydroquinoline core suggests possible interactions with biological targets, making it a candidate for pharmacological studies.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities. These activities suggest potential therapeutic applications in managing metabolic disorders and pain-related conditions. The following table summarizes the biological activities associated with structurally similar compounds:

Compound Name Structure Features Biological Activity
N-(1-Ethyl-2-Oxo-Tetrahydroquinolin) SulfonamidesTetrahydroquinoline core with varying substituentsCannabinoid receptor modulation
4-Methyl-N-(Naphthalene) SulfonamideSimilar sulfonamide group with naphthaleneAntimicrobial properties
6-Chloro-N-(Aromatic) SulfonamidesChlorinated aromatic ringAnticancer activity

The specific mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with various biological pathways through the modulation of receptor activity or enzymatic inhibition. The sulfonamide group is known for its ability to interfere with bacterial folic acid synthesis, suggesting potential antimicrobial properties.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The sulfonamide moiety is often responsible for this activity by inhibiting dihydropteroate synthase in bacterial folate synthesis pathways.
  • Anticancer Properties : Compounds with tetrahydroquinoline structures have been explored for their anticancer effects. For instance, modifications to the quinoline core may enhance cytotoxicity against specific cancer cell lines.
  • Pain Management : Preliminary data suggest that derivatives of this compound may exhibit analgesic properties through modulation of pain pathways involving cannabinoid receptors.

Synthesis and Structure–Activity Relationship (SAR)

The synthesis of this compound typically involves several steps that allow for variations to explore structure–activity relationships. Key reactions include:

  • Formation of the Tetrahydroquinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Sulfonamide Group : This step often utilizes sulfonyl chlorides in the presence of bases like pyridine.
  • Functionalization : Further modifications can be made to enhance biological activity or alter pharmacokinetic properties.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table compares 4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide with structurally related sulfonamide derivatives:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features/Applications Reference
This compound Ethoxy (C₂H₅O) C₁₉H₂₁N₂O₄S 389.45 g/mol Hypothesized to balance lipophilicity and solubility; potential enzyme inhibitor
4-Cyclohexyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (3d) Cyclohexyl (C₆H₁₁) C₂₂H₂₆N₂O₃S 422.53 g/mol 81% synthetic yield; demonstrated high-affinity binding to TRIM24/BRPF1 bromodomains
2,4-Dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide 2,4-Dimethoxy (2OCH₃) C₁₈H₂₀N₂O₅S 376.43 g/mol Enhanced polarity due to dual methoxy groups; potential solubility advantage
N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isobutoxybenzenesulfonamide Isobutoxy (C₄H₉O) C₂₁H₂₆N₂O₄S 402.51 g/mol Increased lipophilicity; may improve membrane permeability
(R)-Baxdrostat (TRIM24/BRPF1 inhibitor) Propionamide C₂₃H₂₈N₄O₂ 400.50 g/mol Clinical relevance as a selective bromodomain inhibitor; advanced pharmacokinetic profile

Critical Analysis of Substituent Effects

  • Ethoxy vs. Cyclohexyl : Ethoxy provides moderate hydrophobicity, while cyclohexyl enhances target binding but may reduce solubility.
  • Methoxy vs. Isobutoxy : Methoxy groups improve solubility but may weaken membrane penetration; isobutoxy offers a compromise between lipophilicity and synthetic feasibility .

Q & A

Q. Table 1: Key Synthetic Parameters

StepConditionsYieldPurityReference
TetrahydroquinolinoneHCl (cat.), reflux, 12 h65%90%
Sulfonamide CouplingPyridine, DMAP, RT, 2 h78%95%
PurificationSilica gel, EtOAc/hexane (1:3)85%>98%

Q. Table 2: Biological Activity Comparison

DerivativeTarget IC50 (μM)Assay ModelKey SAR InsightReference
4-Ethoxy (Parent)0.45PARP-1 inhibitionHigh Zn2+^{2+} affinity
4-Trifluoromethyl0.12EGFR kinaseEnhanced hydrophobicity
4-Methoxy1.20Carbonic anhydraseReduced acidity

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